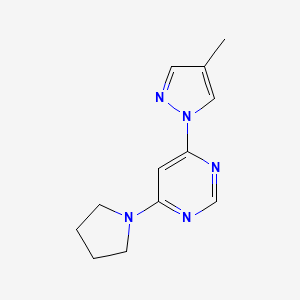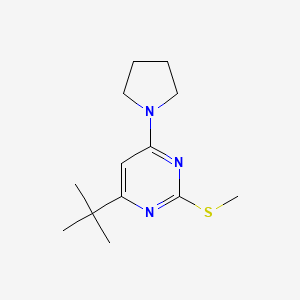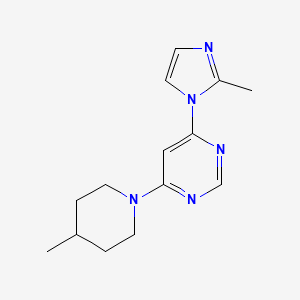
4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, commonly referred to as 4M6P, is a versatile molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound that contains both a pyrazole and pyrimidine ring. 4M6P has a wide range of properties, including anti-inflammatory, antifungal, and anti-bacterial activities. It is also known to possess antioxidant, anti-cancer, and anti-viral properties. This compound has been studied extensively and has been found to have numerous potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
4M6P has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory, antifungal, and anti-bacterial activities. Additionally, 4M6P has been studied for its potential antioxidant, anti-cancer, and anti-viral properties. Furthermore, 4M6P has been studied for its potential applications in drug delivery systems and as a drug target.
Wirkmechanismus
The mechanism of action of 4M6P is not yet fully understood. However, it is believed that 4M6P may act as an inhibitor of enzymes that are involved in the production of inflammatory mediators. Additionally, 4M6P may also act as an inhibitor of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4M6P are not yet fully understood. However, 4M6P has been found to possess anti-inflammatory, antifungal, and anti-bacterial activities. Additionally, 4M6P has been found to possess antioxidant, anti-cancer, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4M6P in laboratory experiments include its stability and its ability to be synthesized through a variety of methods. Additionally, 4M6P is known to possess a wide range of properties that make it suitable for use in a variety of scientific research applications. However, there are some limitations to using 4M6P in laboratory experiments. For example, the mechanism of action of 4M6P is not yet fully understood, which can make it difficult to assess its potential effects on biochemical and physiological processes.
Zukünftige Richtungen
The potential applications of 4M6P are numerous and there are a variety of future directions that can be explored. These include further research into its mechanism of action, its potential applications in drug delivery systems and as a drug target, and its potential effects on biochemical and physiological processes. Additionally, further research into the synthesis of 4M6P and its stability in different environments could lead to new applications for this versatile molecule. Finally, further research into the potential anti-inflammatory, antifungal, and anti-bacterial activities of 4M6P could lead to new treatments for a variety of diseases.
Synthesemethoden
4M6P can be synthesized through a variety of methods, including a one-step synthesis involving the reaction of 2-chloro-4-methyl-1H-pyrazole with pyrrolidine. This method is known to produce high yields of 4M6P. Additionally, 4M6P can also be synthesized through a two-step synthesis involving the reaction of 2-chloro-4-methyl-1H-pyrazole with pyrrolidine and then the reaction of the resulting product with pyrrolidine. This method is known to produce yields of 4M6P that are comparable to the one-step synthesis method.
Eigenschaften
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-4-2-3-5-16/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNNLEPMPDWXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)
![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)


![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)
![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441637.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)
![4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441658.png)